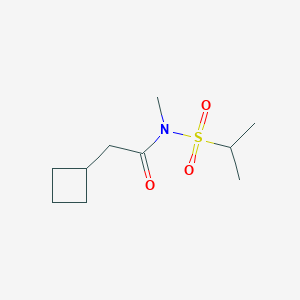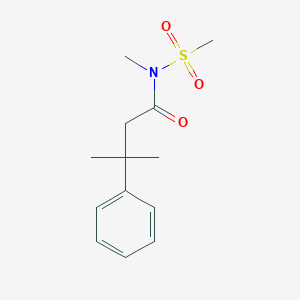
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in the CFTR gene can lead to the development of cystic fibrosis (CF), a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
作用机制
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide inhibits CFTR function by binding to a specific site on the protein and preventing chloride ion transport across cell membranes. This leads to a decrease in fluid secretion and an increase in mucus viscosity, which can help alleviate symptoms of CF and other diseases.
Biochemical and Physiological Effects:
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, reduction of airway inflammation, improvement of mucociliary clearance, and modulation of pancreatic secretion and male fertility. It has also been shown to have anti-inflammatory and anti-bacterial properties.
实验室实验的优点和局限性
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for CFTR inhibition, its ability to improve mucociliary clearance, and its anti-inflammatory properties. However, it also has some limitations, including potential off-target effects and the need for further optimization for use in clinical applications.
未来方向
There are several future directions for research on 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide and related compounds. These include the development of more potent and selective CFTR inhibitors, the investigation of the role of CFTR in other diseases such as chronic obstructive pulmonary disease and asthma, and the exploration of combination therapies with CFTR modulators and other drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide and its potential clinical applications.
合成方法
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-pyridinecarbonitrile with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy.
科学研究应用
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been widely used in scientific research to investigate the role of CFTR in various physiological processes and diseases. It has been shown to inhibit CFTR-mediated chloride transport in human airway epithelial cells, leading to improved mucociliary clearance and reduced inflammation in CF patients. 4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has also been used to study the role of CFTR in sweat gland function, pancreatic secretion, and male fertility.
属性
IUPAC Name |
4-cyano-N-(5-fluoropyridin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4N3O2S/c14-9-2-4-12(19-7-9)20-23(21,22)10-3-1-8(6-18)11(5-10)13(15,16)17/h1-5,7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNQNEXQUCSGSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)F)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)

![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)
![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)